
Pelubiprofen impurity 2-13C2,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelubiprofen impurity 2-13C2,d6 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Pelubiprofen impurity 2, which is a non-steroidal anti-inflammatory drug (NSAID). The incorporation of stable heavy isotopes such as carbon-13 and deuterium into drug molecules is a common practice in scientific research, particularly for the purpose of quantitation during the drug development process .
Preparation Methods
The preparation of Pelubiprofen impurity 2-13C2,d6 involves the incorporation of carbon-13 and deuterium into the Pelubiprofen impurity 2 molecule. This can be achieved through various synthetic routes. One common method involves the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes .
Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their incorporation into the final product. The process includes steps such as crystallization, filtration, and drying to obtain the desired compound with high purity .
Chemical Reactions Analysis
Pelubiprofen impurity 2-13C2,d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carbonyl compounds, while reduction reactions may yield alcohols.
Scientific Research Applications
Pelubiprofen impurity 2-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. The incorporation of stable isotopes such as carbon-13 and deuterium allows for the precise measurement of the compound’s pharmacokinetic and metabolic profiles .
In biology and medicine, this compound is used in studies to understand the metabolic pathways and mechanisms of action of Pelubiprofen and its derivatives. It is also used in the development of new drugs and in the assessment of drug safety and efficacy .
In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stable isotope labeling makes it a valuable tool for quality control and method validation in the manufacturing process .
Mechanism of Action
The mechanism of action of Pelubiprofen impurity 2-13C2,d6 is similar to that of Pelubiprofen. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to the reduction of these symptoms .
The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The inhibition of these enzymes disrupts the inflammatory pathway, leading to the therapeutic effects of the compound .
Comparison with Similar Compounds
Pelubiprofen impurity 2-13C2,d6 is unique in its stable isotope labeling with carbon-13 and deuterium. This labeling distinguishes it from other similar compounds, such as Pelubiprofen impurity 2, which does not contain these isotopes .
Similar compounds include other isotope-labeled derivatives of Pelubiprofen, such as Pelubiprofen impurity 2-13C2 and Pelubiprofen impurity 2-d6. These compounds also incorporate stable isotopes but may differ in the specific isotopes used and their labeling patterns .
Properties
Molecular Formula |
C26H26O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-[(E)-[(3E)-3-[[4-(1-carboxy-2,2,2-trideuterio(213C)ethyl)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenyl]-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C26H26O5/c1-16(25(28)29)20-10-6-18(7-11-20)14-22-4-3-5-23(24(22)27)15-19-8-12-21(13-9-19)17(2)26(30)31/h6-17H,3-5H2,1-2H3,(H,28,29)(H,30,31)/b22-14+,23-15+/i1+1D3,2+1D3 |
InChI Key |
MAOSFGBLSQBYHT-VVTJXYRASA-N |
Isomeric SMILES |
[2H][13C](C(C(=O)O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C([13C]([2H])([2H])[2H])C(=O)O)/CCC2)([2H])[2H] |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C(C)C(=O)O)C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


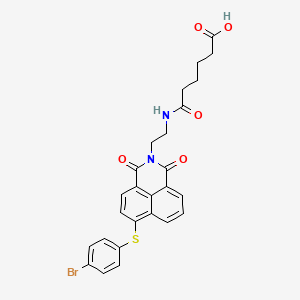
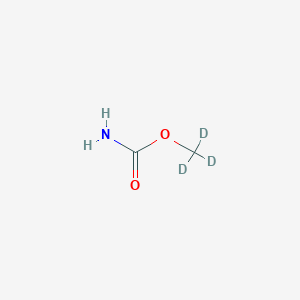
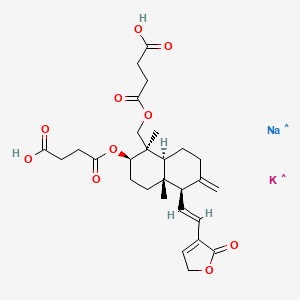
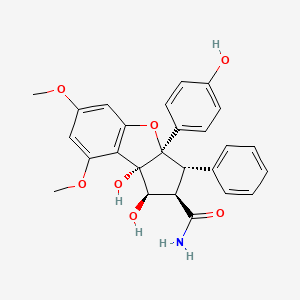
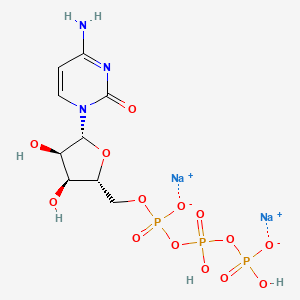
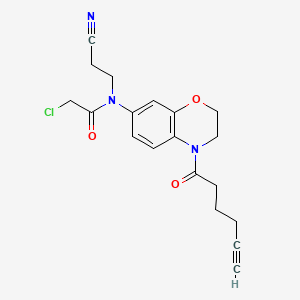
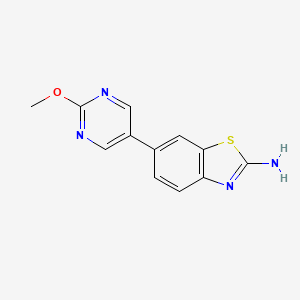

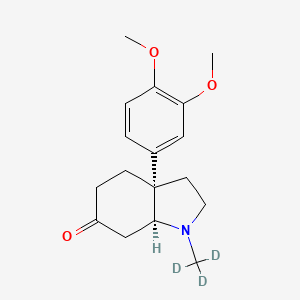

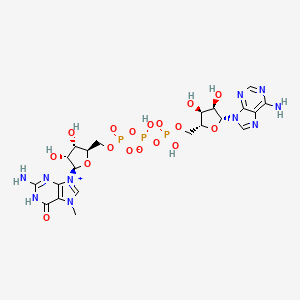
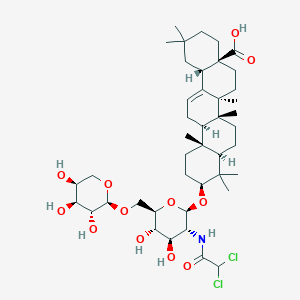
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
